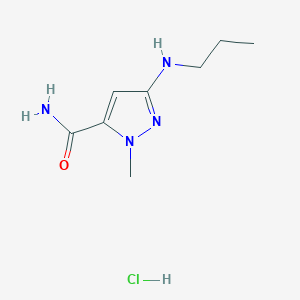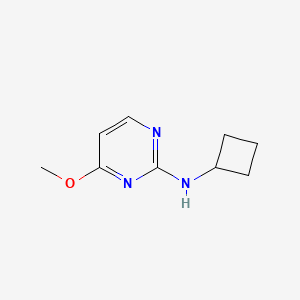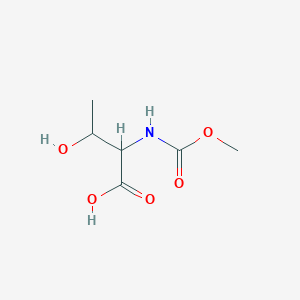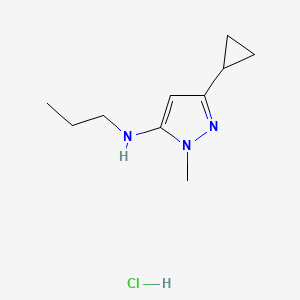
2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with a methyl group, a propylamino group, and a carboxamide group, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reactions: The methyl and propylamino groups are introduced through substitution reactions. For instance, methylation can be achieved using methyl iodide, while the propylamino group can be introduced using propylamine.
Carboxamide Formation: The carboxamide group is formed by reacting the pyrazole derivative with an appropriate amide-forming reagent, such as carbonyldiimidazole.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
- 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
Uniqueness
2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15ClN4O |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14N4O.ClH/c1-3-4-10-7-5-6(8(9)13)12(2)11-7;/h5H,3-4H2,1-2H3,(H2,9,13)(H,10,11);1H |
InChI Key |
HADMQAWLFMVQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C(=C1)C(=O)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12228422.png)
![N-[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228432.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228437.png)

![3-Methyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12228445.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12228469.png)
![2-(Cyclobutoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B12228476.png)
![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B12228477.png)
![N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12228482.png)

![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B12228490.png)

![2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12228500.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12228508.png)
